molecular formula C14H16O2 B1454763 6-Cyclobutylmethoxy-indan-1-one CAS No. 1383985-15-6

6-Cyclobutylmethoxy-indan-1-one

Cat. No.: B1454763
CAS No.: 1383985-15-6
M. Wt: 216.27 g/mol
InChI Key: HBOIYWLQJBTKCF-UHFFFAOYSA-N
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Description

6-Cyclobutylmethoxy-indan-1-one is a synthetic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol It is known for its unique structure, which includes a cyclobutylmethoxy group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylmethoxy-indan-1-one typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods: Industrial production of 1-indanones, including this compound, often employs the Nazarov reaction, which utilizes α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors have also been used to prepare 1-indanones via one-pot intramolecular Friedel-Crafts acylation .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutylmethoxy-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

6-Cyclobutylmethoxy-indan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic.

    Industry: Utilized in the development of insecticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 6-Cyclobutylmethoxy-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

    Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.

    Indan-1-one: Known for its antimicrobial properties and use in the design of biologically active compounds.

Uniqueness: 6-Cyclobutylmethoxy-indan-1-one is unique due to its specific cyclobutylmethoxy substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(cyclobutylmethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14-7-5-11-4-6-12(8-13(11)14)16-9-10-2-1-3-10/h4,6,8,10H,1-3,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOIYWLQJBTKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC3=C(CCC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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